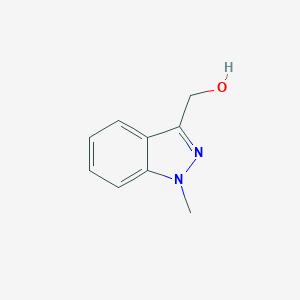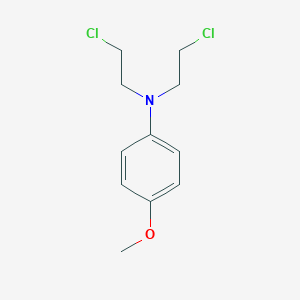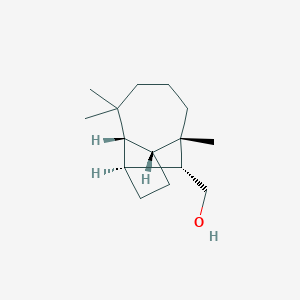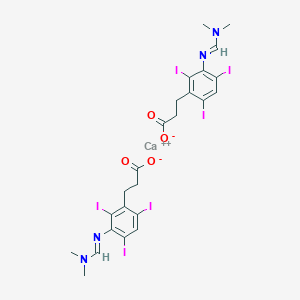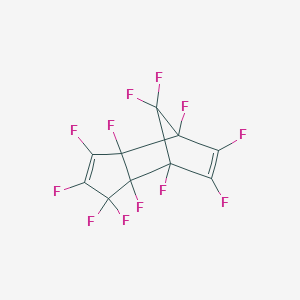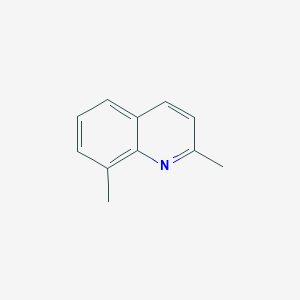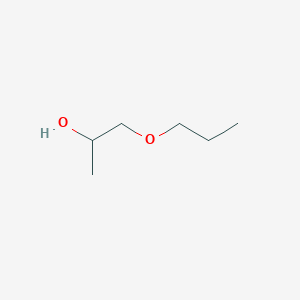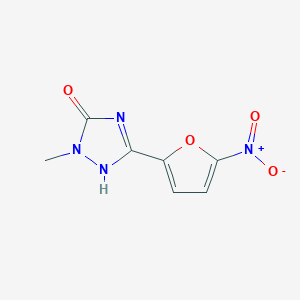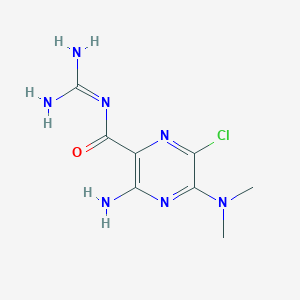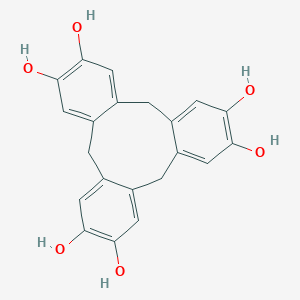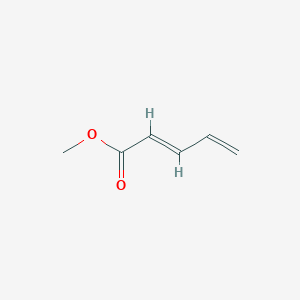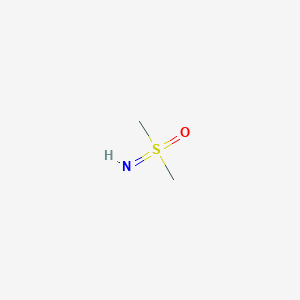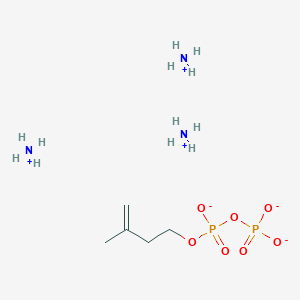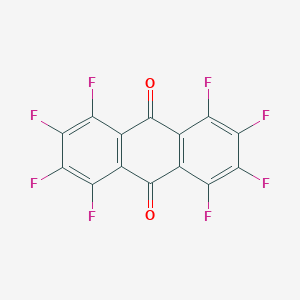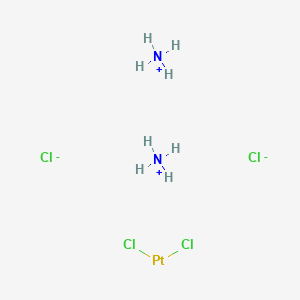
Diazanium;dichloroplatinum;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Diazonium compounds is called “diazotation”, “diazoniation”, or “diazotization”. The reaction was first reported by Peter Griess in 18581. However, the specific synthesis process for “Diazanium;dichloroplatinum;dichloride” is not mentioned in the sources I found.
Molecular Structure Analysis
Diazonium compounds have a linear C−N+≡N linkage according to X-ray crystallography1. The N+≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N)1. However, the specific molecular structure of “Diazanium;dichloroplatinum;dichloride” is not provided in the sources I found.
Chemical Reactions Analysis
Diazonium compounds are versatile reagents and are frequently applied to prepare aromatic compounds1. They are known for their extreme and uncontrolled reactivity toward S N 2/S N 1/E1 substitution1. However, the specific chemical reactions involving “Diazanium;dichloroplatinum;dichloride” are not mentioned in the sources I found.
Physical And Chemical Properties Analysis
The stability of Diazonium salts is highly sensitive to the counterion1. The physical properties of matter include color, density, hardness, and melting and boiling points4. However, the specific physical and chemical properties of “Diazanium;dichloroplatinum;dichloride” are not mentioned in the sources I found.
Wissenschaftliche Forschungsanwendungen
Pesticide Residue Analysis in Agriculture
Research has shown that diazinon, a compound related to diazanium, has been used in agriculture, particularly on cucumbers. Studies focused on the residue content of diazinon and its reduction through various processes like washing and peeling, as well as storage methods (Cengiz, Certel, & Göçmen, 2006).
Crystal Structure Studies
In crystallography, compounds like triethylenediaminium dichloride dihydrate, related to diazanium; dichloroplatinum; dichloride, have been studied. These investigations include understanding the packing and hydrogen-bonded chain structure of such compounds (Lewis & Tocher, 2005).
Toxicological Studies
Research on diazinon, which shares a part of the chemical structure with diazanium, has investigated its toxic effects on biological systems, such as zebrafish. These studies provide insights into the molecular stress responses and the effects of such chemicals on early life stages of organisms (Scheil et al., 2009).
Degradation and Transformation Studies
Research into the degradation of diazides, closely related to diazanium, has been conducted. These studies focus on how diazides transform under various conditions, providing insights into their chemical behavior and potential applications (Holzschneider et al., 2017).
Corrosion Inhibition
Diazoles, which are structurally related to diazanium, have been studied for their properties as corrosion inhibitors. This research is significant for industrial applications, especially in protecting metals against corrosion (Popova et al., 2004).
Anticonvulsant Effects
The effects of diazoxide against seizures induced by dichlorvos (related to diazanium) have been explored. Such studies are important in the field of medicine, especially in understanding and managing seizures (Jazayeri, Zolfaghari, & Ostadhadi, 2013).
Molecular and Isomerism Studies
Research on metal complexes of diazaphosphorinanes, which are structurally similar to diazanium, includes the study of their isomerism. Such research contributes to our understanding of molecular structures and their properties (Karasik et al., 1993).
Antioxidant Enzyme Studies
Studies have been conducted on diazinon's effects on lipid peroxidation and antioxidant enzymes in rat hearts. This research is crucial in understanding the biochemical impact of such compounds on biological systems (Akturk et al., 2006).
Safety And Hazards
The safety and hazards associated with Diazonium compounds vary. For example, Phenyldiazonium chloride is dangerously explosive, but benzenediazonium tetrafluoroborate is easily handled on the bench1. However, the specific safety and hazards associated with “Diazanium;dichloroplatinum;dichloride” are not provided in the sources I found.
Zukünftige Richtungen
Platinum-based drugs like cisplatin, carboplatin, and oxaliplatin are widely used in the therapy of human neoplasms. Their clinical success is, however, limited due to severe side effects and intrinsic or acquired resistance to the treatment5. Much effort has been put into the development of new platinum anticancer complexes5. However, the specific future directions for “Diazanium;dichloroplatinum;dichloride” are not mentioned in the sources I found.
Eigenschaften
IUPAC Name |
diazanium;dichloroplatinum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMNDWDOXTTBR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazanium;dichloroplatinum;dichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

